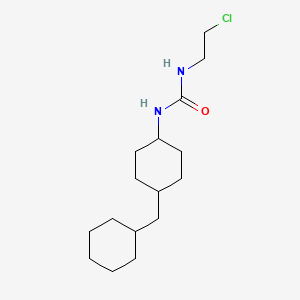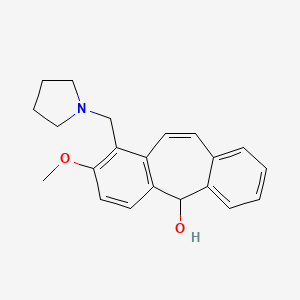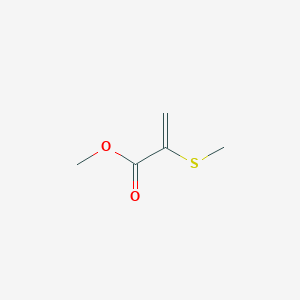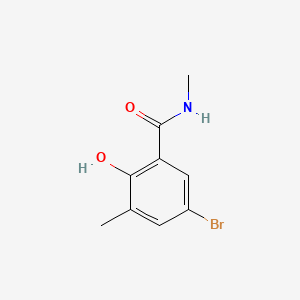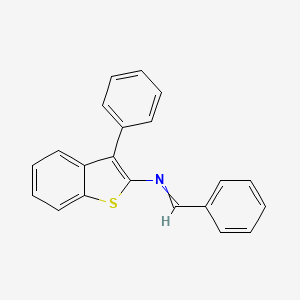
1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine typically involves the reaction of an appropriate aldehyde with a primary amine. The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from hot ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions for these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine, particularly in its role as an antiviral agent, involves the inhibition of viral replication. The compound targets specific viral proteins, interfering with their function and preventing the virus from replicating . The exact molecular pathways and targets are still under investigation, but initial studies have shown promising results.
Comparison with Similar Compounds
1-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can be compared to other Schiff bases and benzothiophene derivatives. Similar compounds include:
1-Phenyl-N-(benzothiazol-2-yl)methanimine: This compound has shown similar antiviral properties against MERS-CoV.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial activity.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits antifungal properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
51324-20-0 |
|---|---|
Molecular Formula |
C21H15NS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)15-22-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)23-21/h1-15H |
InChI Key |
SCNLIJKRECMUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


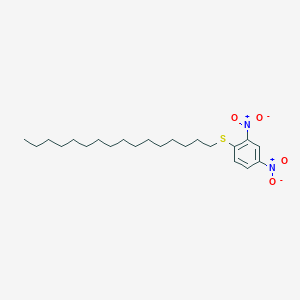
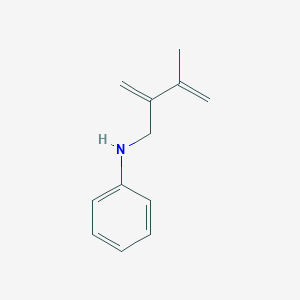
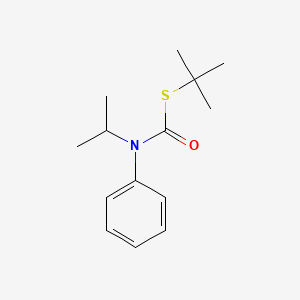
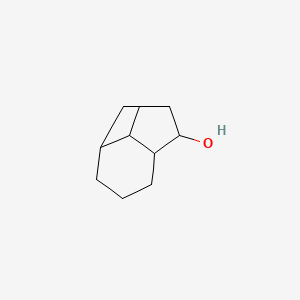


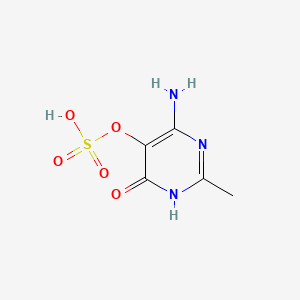
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
